4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide
Overview
Description
4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide, also known as BPN14770, is a novel small molecule that has recently gained attention due to its potential therapeutic applications. BPN14770 belongs to the class of compounds called benzamide derivatives, which have been extensively studied for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide involves the inhibition of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, 4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These signaling pathways are involved in the regulation of synaptic plasticity and neuroprotection, which may explain the beneficial effects of 4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have several biochemical and physiological effects, including the upregulation of brain-derived neurotrophic factor (BDNF) and the downregulation of inflammatory cytokines. BDNF is a neurotrophic factor that plays a crucial role in the survival and growth of neurons, while inflammatory cytokines are involved in the pathogenesis of neurodegenerative diseases. By modulating these factors, 4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide may have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for lab experiments, including its high purity and stability, which makes it suitable for in vitro and in vivo studies. However, its low solubility in water may limit its use in certain experiments, and its potential toxicity at high doses should be taken into consideration.
Future Directions
There are several future directions for the research on 4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide, including the optimization of its pharmacokinetic properties, the development of more effective formulations, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the exact mechanisms of action of 4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide and its potential applications in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide is a novel small molecule with promising therapeutic applications in neurodegenerative diseases and cognitive enhancement. Its mechanism of action involves the modulation of cAMP signaling pathways, which may explain its neuroprotective and cognitive-enhancing effects. Further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. 4-(benzoylamino)-N-(1-methyl-3-phenylpropyl)benzamide has also been shown to improve cognitive function and memory in preclinical studies, indicating its potential as a cognitive enhancer.
properties
IUPAC Name |
4-benzamido-N-(4-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-18(12-13-19-8-4-2-5-9-19)25-23(27)21-14-16-22(17-15-21)26-24(28)20-10-6-3-7-11-20/h2-11,14-18H,12-13H2,1H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXONLHAFMEHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzamido-N-(4-phenylbutan-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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